3-[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
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Description
The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is attached to a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . This structure is further connected to a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a methanone group .
Scientific Research Applications
Crystallography and Structural Analysis
Research on isomorphous structures, such as methyl- and chloro-substituted small heterocyclic analogues, demonstrates the utility of compounds similar to "(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone" in understanding the chlorine-methyl exchange rule. These studies highlight the importance of detailed structural descriptions and the challenges in detecting isomorphism automatically due to extensive disorder in crystal structures (Rajni Swamy et al., 2013).
Antimicrobial and Antimycobacterial Activity
Derivatives of pyridine and nicotinic acid hydrazide have been explored for their antimicrobial and antimycobacterial properties. Synthesis involving various substituted aromatic acids yielded compounds with significant screening results against bacterial strains, showcasing the potential of these compounds in drug development (R.V.Sidhaye et al., 2011).
Synthetic Studies and Organic Chemistry
Organotin(IV) complexes derived from semicarbazones and thiosemicarbazones related to pyrrolidin-1-yl)methanone have shown promising results in antimicrobial activities, indicating their potential as drug candidates. The synthesis and characterization of these compounds emphasize the role of detailed chemical analysis in identifying new therapeutic agents (Singh et al., 2016).
Optical Properties and Material Science
Studies on 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlight the possibility of tuning optical properties through chemical structure modifications. These compounds exhibit remarkable Stokes' shift range and quantum yields, suggesting applications in luminescent materials and low-cost emitters (Volpi et al., 2017).
Theoretical Studies and Molecular Docking
Theoretical studies, including density functional theory (DFT) and molecular docking, have been utilized to investigate the antibacterial activity of novel compounds. These studies provide insights into the molecular structures, bonding features, and physicochemical properties, aiding in the understanding of their biological activities (Shahana & Yardily, 2020).
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-11(9-2-1-5-17-9)14-4-3-8(6-14)10-12-7-16-13-10/h1-2,5,7-8H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFDZAZMBWTSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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